molecular formula C8H14F3NO2 B15145990 4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid

4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid

Katalognummer: B15145990
Molekulargewicht: 213.20 g/mol
InChI-Schlüssel: HSZXVGAYGQJYHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable precursor, such as a protected amino acid derivative. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-Methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid include:

The uniqueness of this compound lies in its specific structure and the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H14F3NO2

Molekulargewicht

213.20 g/mol

IUPAC-Name

4-methyl-2-(2,2,2-trifluoroethylamino)pentanoic acid

InChI

InChI=1S/C8H14F3NO2/c1-5(2)3-6(7(13)14)12-4-8(9,10)11/h5-6,12H,3-4H2,1-2H3,(H,13,14)

InChI-Schlüssel

HSZXVGAYGQJYHE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C(=O)O)NCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.